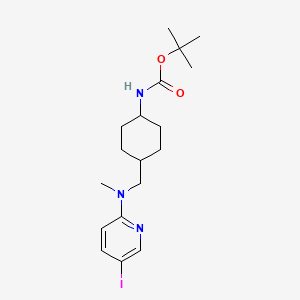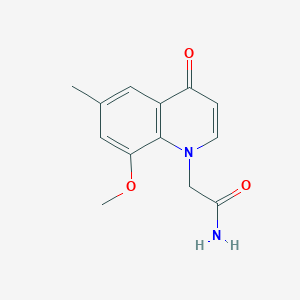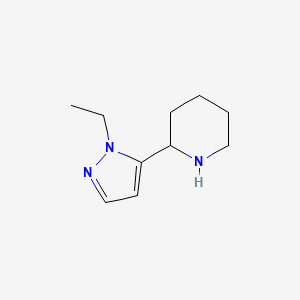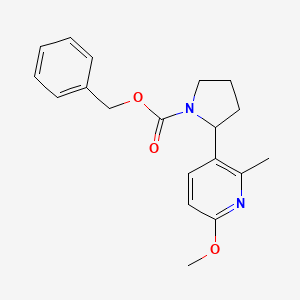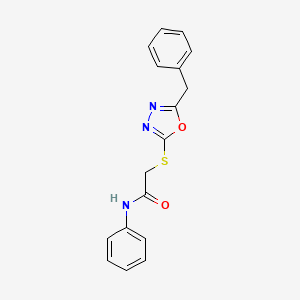
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide is a heterocyclic compound that contains a five-membered oxadiazole ring. This compound is of significant interest due to its potential biological activities, including antibacterial and enzyme inhibitory properties .
Preparation Methods
The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide involves multiple steps :
Fischer Esterification: 2-phenylacetic acid is esterified to form ethyl-2-phenylacetate.
Hydrazine Hydrate Reaction: The ester is reacted with hydrazine hydrate to form 2-phenylacetohydrazide.
Ring Closure: The hydrazide undergoes ring closure with carbon disulfide in an alcoholic base to yield 5-benzyl-1,3,4-oxadiazole-2-thiol.
Electrophilic Reaction: The oxadiazole reacts with 2-bromoacetylbromide and arylated/arenylated amines in an aqueous alkaline medium to generate N-substituted-2-bromoacetamides.
Final Reaction: The parent oxadiazole reacts with N-substituted-2-bromoacetamides in DMF/LiH to yield the final product.
Chemical Reactions Analysis
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions :
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfur atom.
Common Reagents and Conditions: Reagents such as hydrazine hydrate, carbon disulfide, and 2-bromoacetylbromide are commonly used.
Major Products: The major products formed include various substituted oxadiazoles and their derivatives.
Scientific Research Applications
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis due to its reactive oxadiazole ring.
Biology: The compound has been studied for its antibacterial properties and enzyme inhibitory activities.
Medicine: It shows potential as an acetyl cholinesterase inhibitor, which could be useful in treating neurological disorders.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-phenylacetamide can be compared with other similar compounds :
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3,5-dichlorophenyl)acetamide: This compound has similar antibacterial properties but differs in its specific enzyme inhibitory activities.
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide:
2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide: Another similar compound with distinct biological activities.
Properties
| 130781-76-9 | |
Molecular Formula |
C17H15N3O2S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2S/c21-15(18-14-9-5-2-6-10-14)12-23-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21) |
InChI Key |
RENJXQGRPSWSBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


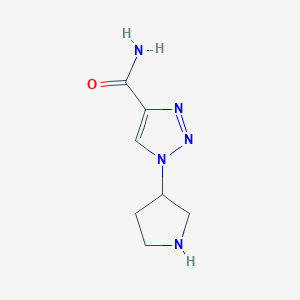
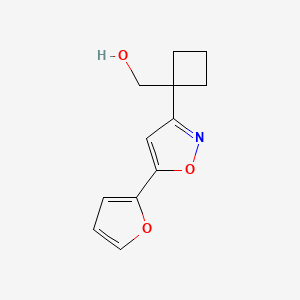
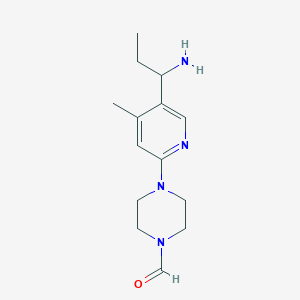


![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)
